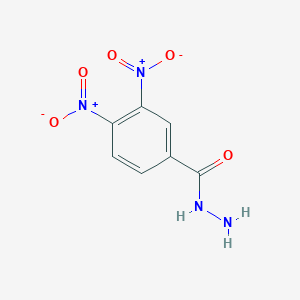

3,4-Dinitrobenzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67345-79-3 |

|---|---|

Molecular Formula |

C7H6N4O5 |

Molecular Weight |

226.15 g/mol |

IUPAC Name |

3,4-dinitrobenzohydrazide |

InChI |

InChI=1S/C7H6N4O5/c8-9-7(12)4-1-2-5(10(13)14)6(3-4)11(15)16/h1-3H,8H2,(H,9,12) |

InChI Key |

AYOYQAGBRKRAPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,5 Dinitrobenzohydrazide and Its Derivatives

Precursor Synthesis and Initial Functionalization Routes

Preparation of Dinitrosalicylic Acid and Dinitrobenzoic Acid Intermediates

The synthesis of these key intermediates is primarily achieved through electrophilic aromatic substitution, specifically nitration.

3,5-Dinitrobenzoic Acid: This important intermediate is commonly synthesized via the nitration of benzoic acid. orgsyn.orgchemicalbook.com The reaction typically involves treating benzoic acid with a nitrating mixture of concentrated sulfuric acid and fuming nitric acid. orgsyn.org The temperature of the reaction is carefully controlled to ensure the desired dinitro substitution pattern. One established method involves adding fuming nitric acid to a solution of benzoic acid in concentrated sulfuric acid while maintaining the temperature between 70°C and 90°C. orgsyn.org After the addition is complete, the mixture is allowed to react for a period, often overnight, before being poured onto ice to precipitate the product. orgsyn.org The crude 3,5-dinitrobenzoic acid can then be purified by recrystallization from aqueous ethanol, yielding a product with a melting point of 205–207°C. orgsyn.org Yields for this process can range from 54-60%. orgsyn.org An alternative approach involves the nitration of 3-nitrobenzoic acid, which can also produce 3,5-dinitrobenzoic acid. orgsyn.org

3,5-Dinitrosalicylic Acid (2-hydroxy-3,5-dinitrobenzoic acid): This derivative is prepared through the nitration of salicylic (B10762653) acid. wikipedia.orgchemicalbook.comyoutube.com The process involves the careful addition of salicylic acid to a mixture of concentrated sulfuric acid and nitric acid, often referred to as nitrating acid. youtube.com The temperature must be kept low during the addition, typically below 15°C, to control the reaction. youtube.com After the addition, the mixture is quenched by pouring it into ice water, which causes the 3,5-dinitrosalicylic acid to precipitate as a yellow solid. chemicalbook.comyoutube.com The product can then be collected by filtration and washed with water. Reported yields for this synthesis are around 84%. chemicalbook.com

| Starting Material | Reagents | Key Conditions | Product | Reported Yield | Melting Point (°C) |

| Benzoic Acid | Conc. H₂SO₄, Fuming HNO₃ | 70-90°C, overnight | 3,5-Dinitrobenzoic Acid | 54-60% | 205-207 |

| Salicylic Acid | Conc. H₂SO₄, Conc. HNO₃ | <15°C | 3,5-Dinitrosalicylic Acid | ~84% | 167.7 |

Esterification Procedures of Dinitrobenzoic Acids

With the dinitrobenzoic acid intermediates in hand, the next critical step is their conversion to esters. This functionalization is a prerequisite for the subsequent reaction with hydrazine (B178648).

A widely used method for the esterification of 3,5-dinitrobenzoic acid is the Fischer-Speier esterification. This reaction involves refluxing the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong acid, typically sulfuric acid. nih.gov This method is known for its reliability and can provide high yields of the corresponding ester. For instance, the esterification of 3,5-dinitrobenzoic acid with methanol in the presence of sulfuric acid has been reported to yield methyl 3,5-dinitrobenzoate (B1224709) in 89% yield. nih.gov

Another common approach to esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. 3,5-Dinitrobenzoyl chloride can be prepared by treating 3,5-dinitrobenzoic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgnih.govchemicalbook.com The reaction with thionyl chloride is often carried out in a solvent like toluene (B28343) under reflux conditions. chemicalbook.com The resulting 3,5-dinitrobenzoyl chloride is a highly reactive intermediate that can be reacted with various alcohols to form the desired esters. wikipedia.org

| Carboxylic Acid | Esterification Method | Reagents | Product | Reported Yield |

| 3,5-Dinitrobenzoic Acid | Fischer-Speier | Methanol, H₂SO₄ (cat.) | Methyl 3,5-dinitrobenzoate | 89% |

| 3,5-Dinitrobenzoic Acid | Via Acyl Chloride | Thionyl Chloride, then Alcohol | 3,5-Dinitrobenzoyl Ester | High |

Direct Synthesis of 3,5-Dinitrobenzohydrazide (B182385)

The core structure of 3,5-dinitrobenzohydrazide is formed through the reaction of a 3,5-dinitrobenzoic acid derivative with hydrazine.

Hydrazine Condensation Reactions and Hydrazinolysis

The most direct route to 3,5-dinitrobenzohydrazide is through the hydrazinolysis of a corresponding 3,5-dinitrobenzoate ester. nih.govresearchgate.net This reaction involves heating the ester with hydrazine hydrate (B1144303), often in an alcohol solvent such as methanol or ethanol. researchgate.netresearchgate.net For example, methyl 3,5-dinitrobenzoate can be reacted with an excess of hydrazine monohydrate in boiling methanol. nih.gov The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov

Alternatively, 3,5-dinitrobenzoyl chloride can be reacted with hydrazine to form 3,5-dinitrobenzohydrazide. This method is also effective due to the high reactivity of the acyl chloride.

The synthesis of 2-hydroxy-3,5-dinitrobenzohydrazide follows a similar pathway, starting from the corresponding ester of 3,5-dinitrosalicylic acid, which is then reacted with hydrazine hydrate. iugaza.edu.ps

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of 3,5-dinitrobenzohydrazide involves careful consideration of several factors to maximize the yield and ensure high purity of the final product.

In the hydrazinolysis of methyl 3,5-dinitrobenzoate, the stoichiometry of the reactants is important. Using a moderate excess of hydrazine monohydrate (e.g., 2 equivalents) can drive the reaction to completion. nih.gov The choice of solvent, typically an alcohol like methanol, facilitates the dissolution of the reactants and the precipitation of the product upon cooling. nih.gov The reaction temperature is also a key parameter; carrying out the reaction at the reflux temperature of the solvent ensures a reasonable reaction rate. researchgate.net

| Starting Material | Reagent | Solvent | Key Condition | Product | Reported Yield |

| Methyl 3,5-dinitrobenzoate | Hydrazine Monohydrate | Methanol | Reflux | 3,5-Dinitrobenzohydrazide | 72% (after recrystallization) |

| 2-hydroxy-3,5-dinitrobenzoate | Hydrazine Hydrate | Methanol | - | 2-hydroxy-3,5-dinitrobenzohydrazide | - |

Advanced Derivatization Chemistry of the Dinitrobenzohydrazide Core

The 3,5-dinitrobenzohydrazide scaffold serves as a versatile platform for the synthesis of a wide array of derivatives, primarily through reactions involving the hydrazide functional group.

A major avenue for derivatization is the condensation reaction of 3,5-dinitrobenzohydrazide with various aldehydes and ketones to form N-acylhydrazones. researchgate.netresearchgate.netdicle.edu.tr These reactions are typically carried out in a solvent like ethanol, often under reflux conditions and sometimes with a catalytic amount of acid. This straightforward approach allows for the introduction of diverse structural motifs onto the dinitrobenzohydrazide core, leading to a library of compounds with potentially varied chemical and biological properties. For instance, reaction with substituted benzaldehydes yields a series of Schiff bases. researchgate.netdicle.edu.tr

Furthermore, the 3,5-dinitrobenzohydrazide core can be utilized in cyclization reactions to generate various heterocyclic systems. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-thiol. nih.gov This oxadiazole derivative can then be further functionalized, for instance, by alkylation of the thiol group. nih.gov Similarly, reaction of 2-hydroxy-3,5-dinitrobenzohydrazide with acetic anhydride (B1165640) can result in the formation of a 3-acetyl-2,3-dihydro-1,3,4-oxadiazole derivative. iugaza.edu.ps These derivatization strategies significantly expand the chemical space accessible from 3,5-dinitrobenzohydrazide.

Formation of N-Acylhydrazones

N-acylhydrazones are a class of compounds characterized by the R1R2C=NNHCOR structure. iugaza.edu.ps They are valuable precursors for the synthesis of pharmacologically active heterocyclic compounds like 1,3,4-oxadiazoles. iugaza.edu.ps

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The primary method for synthesizing N-acylhydrazones involves the condensation reaction of a hydrazide with a carbonyl compound, namely an aldehyde or a ketone. iugaza.edu.psuomustansiriyah.edu.iq In the context of 3,5-dinitrobenzohydrazide, this reaction entails the nucleophilic attack of the amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic C=N bond of the hydrazone. uomustansiriyah.edu.iq

A general scheme for this reaction is the treatment of 3,5-dinitrobenzohydrazide with various aromatic or aliphatic aldehydes and ketones. iugaza.edu.psiugaza.edu.ps This straightforward approach allows for the introduction of diverse structural motifs onto the hydrazone framework, leading to a library of derivatives. smolecule.comresearchgate.net

Synthesis Protocols under Reflux Conditions

A common and effective protocol for the synthesis of N-acylhydrazones from 3,5-dinitrobenzohydrazide involves carrying out the condensation reaction under reflux conditions. iugaza.edu.psiugaza.edu.ps Typically, equimolar amounts of 3,5-dinitrobenzohydrazide and the respective aldehyde or ketone are dissolved in a suitable solvent, most commonly ethanol. iugaza.edu.psresearchgate.net The reaction mixture is then heated to reflux and stirred for a period ranging from 30 to 90 minutes, during which the product precipitates out of the solution. iugaza.edu.ps Upon cooling, the solid N-acylhydrazone can be isolated by filtration and further purified by recrystallization from ethanol, often yielding products in the range of 75-85%. iugaza.edu.ps

For instance, a series of N-acylhydrazones were successfully prepared by reacting 2-hydroxy-3,5-dinitrobenzohydrazide with a variety of aromatic aldehydes, an aromatic ketone, an aliphatic acyclic ketone, and cyclic aliphatic ketones in refluxing ethanol. iugaza.edu.psiugaza.edu.ps This method has proven to be a reliable and efficient way to generate a diverse set of N-acylhydrazone derivatives.

Intramolecular and Intermolecular Cyclization Reactions to Form Heterocyclic Systems

N-acylhydrazones derived from 3,5-dinitrobenzohydrazide are versatile intermediates that can undergo cyclization reactions to form various heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

One of the most important applications of 3,5-dinitrobenzohydrazide-derived N-acylhydrazones is their conversion into 1,3,4-oxadiazole derivatives. iugaza.edu.psresearchgate.net A widely used method for this transformation is dehydrative cyclization.

A common approach involves refluxing the N-acylhydrazone in acetic anhydride. iugaza.edu.psiugaza.edu.ps This not only facilitates the cyclization to form the 1,3,4-oxadiazole ring but can also lead to the acetylation of other functional groups present in the molecule, such as a phenolic hydroxyl group. iugaza.edu.psiugaza.edu.ps

Another strategy for the synthesis of 1,3,4-oxadiazole-2-amines involves the reaction of 3,5-dinitrobenzohydrazide with alkyl isocyanates to form N-acylsemicarbazide precursors. nih.gov These precursors can then be subjected to dehydrative cyclization using reagents like p-toluenesulfonyl chloride in the presence of a base to yield the desired 1,3,4-oxadiazole derivatives. nih.gov

Furthermore, 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-thiol can be synthesized by reacting 3,5-dinitrobenzohydrazide with carbon disulfide in the presence of aqueous potassium hydroxide. nih.govresearchgate.net This thiol derivative can then be further functionalized, for example, by alkylation of the thiol group. nih.gov

Synthesis of 1,3,4-Thiadiazole Derivatives

Analogous to the synthesis of oxadiazoles, 3,5-dinitrobenzohydrazide derivatives can also be converted into 1,3,4-thiadiazoles. These sulfur-containing heterocycles are also of significant interest due to their biological activities. sbq.org.brnih.gov

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazide (B42300) precursors. sbq.org.br These precursors are prepared by the reaction of 3,5-dinitrobenzohydrazide with alkyl isothiocyanates. nih.gov The subsequent cyclization can be promoted by reagents such as p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534). nih.gov The choice of solvent and base can influence the regioselectivity of the cyclization, favoring the formation of the thiadiazole over the oxadiazole. nih.gov

Mechanistic Insights into Cyclization Pathways

The cyclization of N-acylhydrazone precursors to form 1,3,4-oxadiazoles and 1,3,4-thiadiazoles proceeds through distinct mechanistic pathways.

For the formation of 1,3,4-oxadiazoles from N-acylhydrazones, the reaction with acetic anhydride likely involves the initial acetylation of the hydrazone nitrogen and the phenolic hydroxyl group (if present). This is followed by an intramolecular nucleophilic attack of the carbonyl oxygen of the acyl group onto the imine carbon, leading to a cyclic intermediate. Subsequent dehydration then yields the aromatic 1,3,4-oxadiazole ring.

In the case of thiadiazole formation from N-acylthiosemicarbazide precursors, the cyclization is typically acid- or base-catalyzed. Under basic conditions with a reagent like p-toluenesulfonyl chloride, the reaction likely proceeds through the formation of a more reactive intermediate, which facilitates the intramolecular cyclization. The choice of reaction conditions, including the base and solvent, is crucial in directing the reaction towards the desired thiadiazole product and can prevent the formation of the corresponding oxadiazole as a byproduct. nih.gov For example, using triethylamine in N-methyl-2-pyrrolidone has been shown to selectively produce 1,3,4-thiadiazole-2-amines in good yields. nih.gov

Investigation of Nitro Group Reduction Reactions

The reduction of the nitro functional groups on the aromatic ring of 3,5-dinitrobenzohydrazide is a significant transformation, leading to the formation of various amino compounds. The reactivity is analogous to that of other aromatic nitro compounds, where the specific outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions. wikipedia.orgsamdc.edu.in The reduction process can be controlled to achieve either partial reduction of one nitro group or complete reduction of both.

Research into the reduction of polynitro aromatic compounds, such as dinitrobenzene, has shown that selective reduction to form nitroanilines is feasible. jst.go.jp This selectivity is crucial when designing synthetic pathways for derivatives of 3,5-dinitrobenzohydrazide. For instance, the use of hydrazine hydrate in the presence of catalysts like iron or copper powder has been effective in reducing various nitrotoluenes and nitrophenols to their corresponding amines. jst.go.jp

A variety of methods are applicable for the reduction of aromatic nitro groups. wikipedia.org Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide is a common and efficient method. wikipedia.orgnih.gov Another widely used technique is metal-acid reduction, for example, using iron powder in an acidic medium like acetic acid. commonorganicchemistry.com

Transfer hydrogenation represents a milder alternative to high-pressure catalytic hydrogenation. This method utilizes a hydrogen donor in the presence of a catalyst. A notable system involves the use of hydrazine hydrate with a catalyst. nih.gov For example, a combination of commercial zinc dust and hydrazine hydrate at room temperature can rapidly and selectively reduce nitro compounds to amines while preserving other functional groups like esters and carboxylic acids. niscpr.res.in Similarly, Pd/C in conjunction with hydrazine hydrate is highly effective for the selective reduction of halogenated nitroarenes. nih.gov The reduction can proceed stepwise through intermediates like nitroso compounds (R-N=O) and N-substituted hydroxylamines (R-NHOH) before yielding the final amine. samdc.edu.in For the related compound 2-hydroxy-3,5-dinitrobenzohydrazide, it has been noted that the nitro groups can be reduced to amino groups, indicating similar reactivity for the parent compound.

The table below summarizes various reducing systems and their potential products when applied to 3,5-dinitrobenzohydrazide.

| Reducing System | Potential Product(s) | Key Characteristics | Reference |

|---|---|---|---|

| Fe / Acid (e.g., AcOH, HCl) | 3,5-Diaminobenzohydrazide | Classic, strong reduction method for converting nitroarenes to anilines. | commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂, Pd/C) | 3,5-Diaminobenzohydrazide | Efficient and clean method, though may require pressure. Can sometimes affect other functional groups. | nih.gov |

| Hydrazine Hydrate / Raney Ni | 3-Amino-5-nitrobenzohydrazide or 3,5-Diaminobenzohydrazide | Can be selective for hydroxylamine (B1172632) formation at low temperatures (0-10 °C) or lead to full reduction. | wikipedia.org |

| Zinc Dust / Hydrazine Hydrate | 3,5-Diaminobenzohydrazide | Low-cost, rapid, and selective system that tolerates many functional groups. | niscpr.res.in |

| Sodium Sulfide (Na₂S) | 3-Amino-5-nitrobenzohydrazide | Often used for selective partial reduction of dinitro compounds. | wikipedia.org |

Analysis of Hydrazide Bond Hydrolysis

The hydrazide functional group (-CONHNH₂) in 3,5-dinitrobenzohydrazide is susceptible to cleavage via hydrolysis. This reaction typically occurs under either acidic or basic conditions, breaking the amide-like bond to yield the parent carboxylic acid and hydrazine. jove.comwikipedia.org

Hydrolysis is a fundamental reaction for hydrazides and is pivotal in both synthetic chemistry and metabolic processes. jove.com For the derivative 2-hydroxy-3,5-dinitrobenzohydrazide, it is confirmed that the hydrazide bond can undergo hydrolysis to release hydrazine and the corresponding 3,5-dinitrosalicylic acid. smolecule.com This provides a strong basis for the expected reactivity of 3,5-dinitrobenzohydrazide, which would yield 3,5-dinitrobenzoic acid and hydrazine upon hydrolysis.

Studies have demonstrated this transformation under specific conditions. For instance, refluxing various aryl hydrazides in glacial acetic acid resulted in their hydrolysis to the corresponding carboxylic acids in good to excellent yields. rsc.org This indicates that acidic conditions effectively promote the cleavage of the hydrazide bond.

Beyond chemical methods, enzymatic hydrolysis of hydrazides is also known. A novel class of enzymes, termed "hydrazidases," has been identified, which can stoichiometrically hydrolyze acylhydrazides to the corresponding acid and a hydrazine derivative. nih.gov While specific studies on the enzymatic hydrolysis of 3,5-dinitrobenzohydrazide are not detailed, the existence of such enzymes points to potential biochemical pathways for its degradation.

It is also pertinent to mention oxidative cleavage, a related transformation that converts hydrazides into carboxylic acids. Reagents such as potassium peroxymonosulfate (B1194676) (Oxone) can selectively oxidize hydrazides to the corresponding acids in the presence of water at ambient temperature. researchgate.netexplorationpub.com

The table below outlines the conditions and products associated with the hydrolysis of the hydrazide bond in 3,5-dinitrobenzohydrazide.

| Reaction Condition | Reagents | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, Acetic Acid) | 3,5-Dinitrobenzoic Acid + Hydrazine | smolecule.comrsc.org |

| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH) | 3,5-Dinitrobenzoate Salt + Hydrazine | smolecule.com |

| Enzymatic Hydrolysis | Hydrazidase Enzyme | 3,5-Dinitrobenzoic Acid + Hydrazine | nih.gov |

| Oxidative Cleavage | Oxone / H₂O | 3,5-Dinitrobenzoic Acid | researchgate.netexplorationpub.com |

Structural Elucidation and Advanced Characterization Techniques

Comprehensive Spectroscopic Analysis of 3,5-Dinitrobenzohydrazide (B182385) and Its Derivatives

Spectroscopic analysis provides fundamental insights into the molecular framework, functional groups, and electronic environment of 3,5-dinitrobenzohydrazide and its synthesized analogues. Through the combined application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), a detailed structural picture can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of 3,5-dinitrobenzohydrazide, recorded in DMSO-d₆, characteristic signals corresponding to the different types of protons are observed. For instance, one study reports signals at δ 9.90 (t, 1H), 7.72 (s, 1H), 7.47 (s, 1H), 7.37 (s, 1H), and 4.50 (d, 2H). mdpi.com For derivatives, such as N-acylhydrazones, the formation of the imine bond (N=CH) is confirmed by a singlet peak in the region of δ 8.3-8.7 ppm. iugaza.edu.ps The hydrazine-amide N-H protons typically appear as broad singlets at around δ 10.5-11.5 ppm. iugaza.edu.ps In some diastereomeric mixtures of derivatives, two distinct sets of peaks can be observed, indicating the presence of E/Z stereoisomers. iugaza.edu.ps

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For derivatives of 3,5-dinitrobenzohydrazide, the carbonyl carbon (C=O) signal often appears in the downfield region. For example, in a diastereomeric mixture of one derivative, two peaks for the C=O group were observed at 168.9 and 168.4 ppm. iugaza.edu.ps The carbons of the dinitrophenyl ring also show characteristic chemical shifts. The existence of stereoisomers can also be confirmed by the duplication of major peaks in the ¹³C NMR spectrum. iugaza.edu.ps

2D NMR: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, providing further structural confirmation. bhu.ac.in While not extensively detailed in the provided context, 2D NMR methods are instrumental in assigning complex proton and carbon signals, especially in larger derivative molecules.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for 3,5-Dinitrobenzohydrazide Derivatives Data presented is illustrative and sourced from various synthesized derivatives.

| Compound Type | Technique | Solvent | Key Chemical Shifts (δ ppm) | Source |

|---|---|---|---|---|

| N-Acylhydrazone Derivative | ¹H NMR | DMSO-d₆ | ~12.08 (s, 1H, NH), 8.76-8.73 (t, 2H, Ar-H), 8.51 (d, 1H, Ar-H), 8.23 (d, 1H, N=CH) | mdpi.com |

| N-Acylhydrazone Derivative | ¹H NMR | DMSO-d₆ | 13.9 (s, 1H, NH), 12.6 (s, 1H, NH), 8.8 (d, 1H, ArH), 8.6 (s, 1H, N=CH) | iugaza.edu.ps |

| N-Acylhydrazone Derivative | ¹³C NMR | DMSO-d₆ | 168.9, 168.4 (C=O), 164.4, 162.1 (C-OH), 161.3, 161.0 (C-OCH₃) | iugaza.edu.ps |

| (E)-N'-(3,5-Dibromo-4-hydroxybenzylidene)-3,5-dinitrobenzohydrazide | ¹³C NMR | DMSO-d₆ | 160.21, 152.51, 146.11, 141.92, 135.54 | amazonaws.com |

FT-IR spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the spectra of 3,5-dinitrobenzohydrazide and its derivatives, key vibrational bands confirm their structural features. The N-H stretching vibrations of the hydrazide moiety are typically observed, and the C=O (amide I) stretching band is also a prominent feature. dicle.edu.trresearchgate.net The presence of nitro groups (NO₂) is confirmed by their characteristic symmetric and asymmetric stretching vibrations. For N-acylhydrazone derivatives, the disappearance of certain sharp bands characteristic of the parent hydrazide provides evidence of a successful reaction. dicle.edu.trresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for 3,5-Dinitrobenzohydrazide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| N-H | Stretching | 3299 - 3294 | mdpi.com |

| C-H (aromatic) | Stretching | ~3100 | nih.gov |

| C=O (amide) | Stretching | 1665 - 1638 | amazonaws.commdpi.com |

| C=N (imine) | Stretching | ~1600 | mdpi.com |

| NO₂ | Asymmetric/Symmetric Stretching | 1587 - 1542 | mdpi.com |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. msu.edusci-hub.se The aromatic rings and nitro groups in 3,5-dinitrobenzohydrazide and its derivatives act as chromophores, leading to characteristic absorption bands in the UV-Vis spectrum. msu.edu The specific wavelengths of maximum absorbance (λ_max) can provide qualitative information about the electronic structure of the compounds. libretexts.org For example, a series of aroylhydrazones containing a C-cyanovinylpyrrole moiety, including a derivative of 3,5-dinitrobenzohydrazide, were characterized using UV-Visible spectroscopy to study their electronic excitations. arabjchem.orgresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ijsrst.com For 3,5-dinitrobenzohydrazide and its derivatives, mass spectra are typically acquired using techniques like Electrospray Ionization (ESI-MS). The spectra often show molecular ion peaks, such as the deprotonated molecule [M-H]⁻ or the protonated molecule [M+H]⁺, which confirm the molecular weight of the synthesized compounds. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound, as demonstrated in the characterization of a derivative with the formula C₁₄H₁₀N₄O₆. acs.org

Table 3: Selected Mass Spectrometry Data for 3,5-Dinitrobenzohydrazide Derivatives

| Compound Derivative | Ionization Mode | Observed m/z | Inferred Formula | Source |

|---|---|---|---|---|

| Acylhydrazone Derivative 3 | ESI-MS | 389.0 [M-H]⁻ | C₁₈H₁₀N₆O₅ | mdpi.com |

| Acylhydrazone Derivative 6 | ESI-MS | 417.0 [M-H]⁻ | C₁₉H₁₀N₆O₆ | mdpi.com |

| Acylhydrazone Derivative 11 | ESI-MS | 368.2 [M-H]⁻ | C₂₂H₁₅N₃O₃ | mdpi.com |

| N'-(3,5-Dibromo-4-hydroxybenzylidene)-N-methyl-3,5-dinitrobenzohydrazide | HR-MS | 331.0679 [M+H]⁺ | C₁₄H₁₀N₄O₆ | acs.org |

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the purity and confirming the empirical formula of a newly synthesized substance. For various derivatives of 3,5-dinitrobenzohydrazide, the experimentally found percentages of C, H, and N are compared with the theoretically calculated values. A close agreement between the found and calculated values, generally within a ±0.4% margin, confirms the proposed molecular formula and the successful synthesis of the target compound. dicle.edu.trresearchgate.netresearchgate.netnih.gov

Table 4: Elemental Analysis Data for a Representative 3,5-Dinitrobenzohydrazide Derivative (C₂₀H₃₀N₄O₃)

| Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|

| Carbon (C) | 64.15 | 64.26 | mdpi.com |

| Hydrogen (H) | 8.08 | 8.00 | mdpi.com |

| Nitrogen (N) | 14.96 | 15.08 | mdpi.com |

Advanced Crystallographic Investigations

Based on a thorough review of available scientific literature, a detailed single-crystal X-ray diffraction study for the specific compound 3,4-Dinitrobenzohydrazide is not publicly available. This foundational data is essential to generate the specific structural elucidation, crystal packing analysis, and conformational details as requested in the outline.

Furthermore, while the constitutional isomer 3,5-Dinitrobenzohydrazide is mentioned in several studies, a complete, published crystallographic data set for this analogue that would be suitable to serve as a representative example could not be located in the searched resources.

Therefore, it is not possible to generate the requested article with the required scientifically accurate data tables and detailed research findings for any of the specified subsections.

Computational and Theoretical Investigations of Dinitrobenzohydrazide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. aimspress.comscispace.com These methods allow for the detailed investigation of molecular properties and reaction mechanisms at the atomic level. aimspress.comscispace.com

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for predicting the properties of molecules and has been widely applied to study various chemical systems, including dinitrobenzohydrazide derivatives. scispace.comwikipedia.org

In a recent study, the electronic structure and radical scavenging mechanism of six hydrazone derivatives of 3,5-dinitrobenzohydrazide (B182385) were investigated using DFT calculations. rsc.orgresearchgate.net The geometry optimizations and frequency calculations were performed using the M06-2X functional and the 6-311+G(d,p) basis set. rsc.orgresearchgate.net This level of theory is known to be reliable for studying radical thermodynamics and kinetics. rsc.orgresearchgate.netrsc.org The stability of the molecules was confirmed by ensuring that the optimized geometries corresponded to local minima on the potential energy surface, characterized by the absence of imaginary frequencies. rsc.orgresearchgate.netrsc.org

The electronic structure of these compounds is characterized by the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the studied hydrazone derivatives, the HOMO is primarily located on the hydrazone moiety and the substituted benzene (B151609) ring, while the LUMO is distributed over the 3,5-dinitrobenzohydrazide ring. rsc.org This separation of the frontier molecular orbitals plays a crucial role in their chemical reactivity and potential as antioxidant agents. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in quantum chemistry that help in understanding the chemical reactivity and kinetic stability of a molecule. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's excitability and its ability to participate in chemical reactions. researchgate.netnih.gov A smaller energy gap suggests that a molecule is more reactive. nih.govresearchgate.net

In a computational study of hydrazone derivatives of 3,5-dinitrobenzohydrazide, the HOMO and LUMO energies were calculated to analyze their electronic properties. rsc.org The distribution of these frontier molecular orbitals (FMOs) revealed that the HOMO is predominantly located on the hydrazone moiety and the substituted benzene ring, while the LUMO is mainly distributed over the 3,5-dinitrobenzohydrazide ring. rsc.org

The calculated HOMO-LUMO energy gaps for a series of these compounds were found to be in the following order: N'-(4-(dimethylamino)benzylidene)-3,5-dinitrobenzohydrazide (4.36 eV) < N'-(4-(diethylamino)-2-hydroxy-benzylidene)-3,5-dinitrobenzohydrazide (4.42 eV) < N'-((2-hydroxynaphthalen-1-yl)methylene)-3,5-dinitrobenzohydrazide (4.72 eV) < N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dinitrobenzohydrazide (5.12 eV) < N'-(4-hydroxybenzylidene)-3,5-dinitrobenzohydrazide (5.15 eV) < N'-benzylidene-3,5-dinitrobenzohydrazide (5.54 eV). rsc.org The compounds with the smallest energy gaps are considered to be more reactive. rsc.org

| Compound | HOMO-LUMO Energy Gap (eV) |

|---|---|

| N'-(4-(dimethylamino)benzylidene)-3,5-dinitrobenzohydrazide | 4.36 |

| N'-(4-(diethylamino)-2-hydroxy-benzylidene)-3,5-dinitrobenzohydrazide | 4.42 |

| N'-((2-hydroxynaphthalen-1-yl)methylene)-3,5-dinitrobenzohydrazide | 4.72 |

| N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dinitrobenzohydrazide | 5.12 |

| N'-(4-hydroxybenzylidene)-3,5-dinitrobenzohydrazide | 5.15 |

| N'-benzylidene-3,5-dinitrobenzohydrazide | 5.54 |

Calculation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used to characterize molecules. uniroma1.itsemanticscholar.org These descriptors can be calculated from the molecular structure and are instrumental in developing quantitative structure-activity relationship (QSAR) models. uniroma1.it They can be classified into various categories, including 1D, 2D, and 3D descriptors, which represent different aspects of the molecule's composition, topology, and three-dimensional shape. uniroma1.it

In the context of dinitrobenzohydrazide systems, computational studies have utilized molecular descriptors to understand their reactivity and potential biological activity. rsc.org For a series of hydrazone derivatives of 3,5-dinitrobenzohydrazide, several molecular descriptors were calculated to assess their antioxidant potential. rsc.org These descriptors are derived from the electronic properties of the molecules and provide insights into their behavior in chemical reactions. physchemres.org

Key molecular descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. physchemres.org

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. physchemres.org

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. physchemres.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. arabjchem.org

These descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org For instance, in a study of aroylhydrazones containing a cyanovinylpyrrole moiety, one of which was derived from 3,5-dinitrobenzohydrazide, the global electrophilicity index (ω) was calculated to be in the range of 5.41–8.11 eV, indicating that these molecules act as strong electrophiles. arabjchem.org The study also involved the analysis of local reactivity descriptors like Fukui functions to identify the reactive sites within the molecules. arabjchem.org

| Compound | Molar Refractivity (esu) | Global Electrophilicity Index (ω) (eV) |

|---|---|---|

| Aroylhydrazone with salicylhydrazide | 109.28 | 5.41 - 8.11 |

| Aroylhydrazone with isoniazid | 102.96 | |

| Aroylhydrazone with 3,5-dinitrobenzohydrazide | 119.14 |

Determination of Thermodynamic Parameters for Reaction Pathways (e.g., Bond Dissociation Enthalpy, Ionization Potential, Proton Affinity)

The thermodynamic feasibility of various reaction pathways involving 3,4-dinitrobenzohydrazide derivatives can be assessed through the calculation of key thermodynamic parameters. These parameters provide insights into the energy changes associated with chemical processes and are crucial for understanding reaction mechanisms. nist.govsdewes.org

In the context of antioxidant activity, several thermodynamic descriptors are particularly important for evaluating the radical scavenging potential of these compounds. These include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond. A lower BDE for an X-H bond (where X is an atom in the antioxidant) indicates a greater tendency to donate a hydrogen atom, which is a key step in the Hydrogen Atom Transfer (HAT) mechanism. rsc.org

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP facilitates the Single Electron Transfer (SET) process, which is the initial step in the Single Electron Transfer-Proton Transfer (SETPT) mechanism. rsc.orgaps.org

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a species with a proton. PA is relevant to the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which involves the deprotonation of the antioxidant. rsc.org

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of a molecule in the gas phase. Like PA, PDE is important for understanding the SPLET mechanism. rsc.orgresearchgate.net

Electron Transfer Enthalpy (ETE): The enthalpy change associated with the transfer of an electron from the antioxidant anion to a radical. This parameter is also a key component of the SPLET mechanism. rsc.orgresearchgate.net

A computational study on hydrazone derivatives of 3,5-dinitrobenzohydrazide investigated these thermodynamic parameters to elucidate their radical scavenging mechanisms. rsc.orgresearchgate.netrsc.org The calculations were performed in the gas phase as well as in solvents like water and pentyl ethanoate to mimic different biological environments. rsc.orgresearchgate.netrsc.org The results of these calculations help to determine the most favorable antioxidant mechanism (HAT, SETPT, or SPLET) under different conditions. rsc.org

| Parameter | Associated Mechanism | Significance |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower BDE indicates easier hydrogen donation. |

| Ionization Potential (IP) | Single Electron Transfer-Proton Transfer (SETPT) | Lower IP facilitates electron donation. |

| Proton Affinity (PA) | Sequential Proton Loss Electron Transfer (SPLET) | Indicates the ease of proton abstraction. |

| Proton Dissociation Enthalpy (PDE) | Sequential Proton Loss Electron Transfer (SPLET) | Measures the enthalpy of deprotonation. |

| Electron Transfer Enthalpy (ETE) | Sequential Proton Loss Electron Transfer (SPLET) | Enthalpy change of electron transfer from the anion. |

Kinetic Analysis of Chemical Processes and Mechanistic Scavenging Studies

Kinetic analysis of chemical processes involving this compound systems provides crucial information about reaction rates and the favorability of different reaction pathways. mdpi.com In the context of antioxidant activity, understanding the kinetics of radical scavenging is essential for evaluating the efficiency of these compounds. researchgate.netrsc.org

A detailed computational study investigated the kinetics of the scavenging of hydroperoxyl (HOO•) and methylperoxyl (CH₃OO•) radicals by several hydrazone derivatives of 3,5-dinitrobenzohydrazide. researchgate.netrsc.org The study focused on three primary scavenging mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). rsc.orgresearchgate.netrsc.org

The rate constants for these reactions were calculated using Transition State Theory. The results indicated that the preferred mechanism depends on the reaction environment. In the gas phase, the HAT mechanism was found to be the most favorable. researchgate.net Conversely, in a polar solvent like water, the SPLET mechanism was preferred. researchgate.net

For instance, N'-(4-(diethylamino)-2-hydroxy-benzylidene)-3,5-dinitrobenzohydrazide (compound 2 in the study) demonstrated significant radical scavenging activity. researchgate.net In the gas phase, the highest rate constants for HOO• scavenging via the HAT mechanism were observed at the O2'–H bond. researchgate.net For CH₃OO• scavenging, the highest rate constants were at the N8–H and O2'–H sites. researchgate.net

In an aqueous solution, the anionic form of this compound showed remarkable scavenging activity against both HOO• and CH₃OO• radicals, with apparent rate constants of 1.8 × 10⁷ M⁻¹s⁻¹ and 3.3 × 10⁶ M⁻¹s⁻¹, respectively. researchgate.net These findings highlight the potential of this compound as an effective antioxidant, particularly in aqueous physiological environments. researchgate.netrsc.orgresearchgate.net

| Radical | Phase | Mechanism | Rate Constant (k) |

|---|---|---|---|

| HOO• | Gas | HAT (O2'–H) | 6.02 × 10⁴ M⁻¹s⁻¹ |

| CH₃OO• | Gas | HAT (N8–H) | 9.03 × 10⁴ M⁻¹s⁻¹ |

| CH₃OO• | Gas | HAT (O2'–H) | 7.22 × 10⁴ M⁻¹s⁻¹ |

| HOO• | Aqueous | SPLET | 1.8 × 10⁷ M⁻¹s⁻¹ |

| CH₃OO• | Aqueous | SPLET | 3.3 × 10⁶ M⁻¹s⁻¹ |

Assessment of Solvent Effects within Computational Models

The surrounding solvent can significantly influence the thermodynamics and kinetics of chemical reactions. numberanalytics.comnumberanalytics.com Therefore, incorporating solvent effects into computational models is crucial for obtaining results that are comparable to experimental observations in solution. ucsb.edu There are two main approaches to modeling solvent effects: explicit and implicit solvent models. ucsb.edu

Explicit solvent models involve including a specific number of solvent molecules around the solute in the calculation. While this method can account for specific interactions like hydrogen bonding, the results can be highly dependent on the number and arrangement of the solvent molecules. ucsb.edu

Implicit solvent models , also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comucsb.edu This approach simplifies the calculation by considering the average effect of the solvent on the solute. ucsb.edu The Solvation Model based on Density (SMD) is a widely used implicit solvent model that has been shown to be effective in various applications. rsc.org

In the computational investigation of this compound derivatives, solvent effects have been considered to understand their behavior in different environments. For example, in the study of the radical scavenging activity of hydrazone derivatives of 3,5-dinitrobenzohydrazide, calculations were performed in both a polar solvent (water, ε = 78.33) and a non-polar solvent (pentyl ethanoate, ε = 4.73) to mimic polar and lipid environments in the human body. rsc.org The SMD model was employed to compute the influence of these solvents. rsc.orgresearchgate.netrsc.org

The inclusion of solvent effects is critical as it can alter the preferred reaction mechanism. For instance, in the aforementioned study, the Hydrogen Atom Transfer (HAT) mechanism was found to be the most favorable in the gas phase, while the Sequential Proton Loss Electron Transfer (SPLET) mechanism was preferred in the polar solvent, water. researchgate.net This demonstrates the profound impact of the solvent environment on the chemical reactivity of these compounds.

Molecular Docking Studies for Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for modeling the interaction between a small molecule ligand and a protein receptor at the atomic level. It allows for the characterization of the binding behavior, including the identification of key interacting amino acid residues and the calculation of binding affinity, often expressed as a docking score or binding free energy.

While extensive molecular docking studies have been conducted on various hydrazone derivatives to explore their potential as therapeutic agents, specific literature detailing the molecular docking of this compound is not widely available in current research. However, studies on closely related compounds, such as derivatives of 3,5-dinitrobenzohydrazide, illustrate the methodology and the insights that can be gained. researchgate.netresearchgate.net For instance, docking studies on 3,5-dinitrobenzohydrazide derivatives have been used to investigate their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. researchgate.net

In a typical molecular docking workflow, the three-dimensional structures of the ligand (e.g., this compound) and the target protein are used as inputs. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding energy. The results can reveal the most likely binding mode and the strength of the interaction.

Table 1: Illustrative Data from Molecular Docking of a Related Hydrazone Derivative This table demonstrates the type of data obtained from molecular docking studies, using a representative hydrazone compound as an example.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Butyrylcholinesterase (BChE) | Example Hydrazone | -8.5 | Trp82, His438, Ser198 | Pi-Pi stacking, Hydrogen bond |

| Cyclooxygenase-1 (COX-1) | Example Hydrazone | -9.2 | Arg120, Tyr355 | Hydrogen bond, van der Waals |

Note: This table is for illustrative purposes and does not represent data for this compound.

Such studies on this compound would be instrumental in identifying its potential biological targets and understanding its mechanism of action at a molecular level, guiding further experimental validation. mdpi.comuautonoma.cl

Theoretical Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of a molecule are governed by its electronic structure. Theoretical methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting these properties. mdpi.comscispace.com By calculating various molecular descriptors, it is possible to gain a deep understanding of where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory A key concept in predicting reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity. arabjchem.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. ijarset.com For hydrazone derivatives, DFT calculations have shown that the HOMO is often distributed over the hydrazone moiety and a substituted benzene ring, while the LUMO is primarily located on the dinitrobenzohydrazide ring. nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | A small gap suggests high reactivity and polarizability. ijarset.com |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. ijarset.com |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. arabjchem.org |

While specific calculated values for this compound are not available in the reviewed literature, studies on analogous compounds provide expected ranges for these reactivity descriptors.

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) is another powerful tool for predicting reactivity. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. mdpi.com The MEP map uses a color scale to indicate different potential values:

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas often correspond to lone pairs of atoms like oxygen and nitrogen. researchgate.net

Blue regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green regions: Indicate neutral or near-zero potential.

An MEP analysis of this compound would likely show strong negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the hydrazide moiety, identifying them as sites for electrophilic interaction. orientjchem.org Conversely, positive potential (blue) would be expected around the N-H protons, indicating their susceptibility to nucleophilic attack. researchgate.net This detailed charge landscape helps in understanding intermolecular interactions, including hydrogen bonding, and predicting the regioselectivity of chemical reactions. elsevier.com

Structure Activity Relationship Sar Studies of Dinitrobenzohydrazide Analogues

Methodological Frameworks in SAR Investigations

The investigation of Structure-Activity Relationships (SAR) for dinitrobenzohydrazide analogues employs a combination of experimental and computational methods to systematically probe the link between chemical structure and biological function. oncodesign-services.com

A typical SAR study commences with the synthesis of a series of analogues where specific parts of the 3,4-dinitrobenzohydrazide scaffold are systematically modified. oncodesign-services.com This often involves the condensation of the core hydrazide with a variety of aldehydes and ketones to generate a library of hydrazone derivatives. tandfonline.comnih.gov The synthesis of the initial 3,5-dinitrobenzohydrazide (B182385) can be achieved through the hydrazinolysis of methyl 3,5-dinitrobenzoate (B1224709). plos.orgcuni.cz

Once synthesized, these analogues undergo rigorous biological testing to evaluate their activity. oncodesign-services.com This can include a range of assays such as antimicrobial, anticancer, or enzyme inhibition studies. nih.gov For instance, in the context of antimicrobial research, the minimum inhibitory concentration (MIC) of each compound against various bacterial or fungal strains is determined. nih.govnih.gov

Computational SAR methods play a complementary and increasingly important role. oncodesign-services.com Molecular modeling techniques are used to build three-dimensional models of the molecules and simulate their interactions with biological targets. oncodesign-services.com This can help in understanding the binding modes of the compounds and identifying key interactions. For example, docking simulations can predict how a dinitrobenzohydrazide analogue might bind to the active site of an enzyme. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogues with their biological activity, enabling the prediction of the activity of novel compounds. oncodesign-services.com

The data from both experimental and computational studies are then analyzed to identify trends and correlations. oncodesign-services.com This analysis helps in pinpointing the "pharmacophore," which represents the essential structural features required for the desired biological activity. oncodesign-services.com

Elucidation of Correlations Between Structural Modifications and Molecular Property Profiles

The systematic modification of the this compound scaffold has revealed significant correlations between structural changes and the resulting molecular properties, particularly in the context of biological activity.

The hydrazone linkage (–C=N-NH–) is a key structural feature in many biologically active compounds. researchgate.net In the case of dinitrobenzohydrazide analogues, modifications often focus on the substituent attached to the imine carbon of the hydrazone. The nature of this substituent can dramatically influence the compound's activity. For instance, the introduction of different aromatic or heteroaromatic rings at this position can modulate properties like lipophilicity and electronic distribution, which in turn affects how the molecule interacts with its biological target. nih.govplos.org

Studies on various hydrazide-hydrazones have shown that the presence and position of substituents on the aromatic rings are critical. nih.gov For example, in a series of 4-hydroxybenzhydrazide (B196067) derivatives, a slim salicylic (B10762653) aldehyde framework was found to be important for stabilizing the molecule within the substrate docking site of the laccase enzyme. nih.gov Furthermore, bulky substituents like phenyl or tert-butyl groups at specific positions on the salicylic aldehyde fragment favored strong interactions with the enzyme's substrate-binding pocket. nih.gov Conversely, larger substituents could hinder binding to the active site. nih.gov

The nitro groups on the benzohydrazide (B10538) moiety are also significant contributors to the molecular property profile. The presence of nitro groups, particularly at the 3 and 5 positions of the benzene (B151609) ring, has been shown to be essential for antimycobacterial properties in some series of compounds. plos.org This is exemplified by the anti-TB drugs delamanid (B1670213) and pretomanid, which contain nitro groups. plos.org However, in other contexts, the removal or replacement of nitro groups can lead to different activity profiles. For example, analogues lacking nitro groups have shown weaker activity in some studies.

The following table summarizes the observed correlations between structural modifications and their impact on molecular properties based on various research findings:

| Structural Modification | Observed Effect on Molecular Properties/Activity | Example Compound Series |

| Introduction of various aryl/heteroaryl groups to the hydrazone | Modulates lipophilicity and electronic properties, influencing biological interactions. nih.govplos.org | 4-Aminoquinoline-benzohydrazide hybrids nih.gov |

| Substituents on the salicylaldehyde (B1680747) moiety of hydrazones | A slim framework can stabilize binding, while bulky groups can enhance or hinder interaction depending on their position. nih.gov | Hydrazide-hydrazones as laccase inhibitors nih.gov |

| Presence of 3,5-dinitro groups on the benzoyl ring | Can be essential for antimycobacterial activity. plos.org | 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives plos.org |

| Size of substituents at specific positions | Small or flexible substituents may be favored, while bulky groups can cause steric hindrance and reduce activity. core.ac.uk | Nitroheterocycles against African trypanosomes core.ac.uk |

Identification of Key Structural Features Influencing Reactivity and Interaction Potentials

Through extensive Structure-Activity Relationship (SAR) studies, several key structural features of dinitrobenzohydrazide analogues have been identified as critical determinants of their reactivity and potential for interaction with biological targets. These features collectively form the pharmacophore, the essential three-dimensional arrangement of atoms or functional groups required for biological activity. oncodesign-services.com

One of the most consistently important features is the hydrazide-hydrazone moiety (–CO-NH-N=CH–) . This linker is not merely a spacer but actively participates in binding to biological targets. tandfonline.com The nitrogen and oxygen atoms within this group can act as hydrogen bond donors and acceptors, forming crucial interactions that stabilize the compound within a binding site. mdpi.com

The aromatic rings on both the benzohydrazide and the aldehyde/ketone-derived portion of the molecule are fundamental for establishing non-covalent interactions. These rings can engage in π-π stacking interactions with aromatic residues in the target protein, a common binding motif. mdpi.com

The nature and position of substituents on the aromatic rings play a pivotal role in fine-tuning the activity. Specific substituents can influence the electronic properties of the entire molecule, affecting its reactivity and how it interacts with the local environment of the binding pocket. For example, electron-withdrawing groups like the nitro groups in this compound can enhance the acidity of the N-H proton, potentially influencing its role as a hydrogen bond donor. Conversely, electron-donating groups can alter the electron density of the aromatic system, affecting its stacking interactions.

In some cases, specific substituents are crucial for activity. For instance, in a series of hydrazide-hydrazones designed as laccase inhibitors, a salicylic aldehyde framework was identified as a key feature for stabilizing the molecule near the substrate docking site. nih.gov The presence of a phenyl and a bulky tert-butyl substituent at position 3 of this salicylic aldehyde fragment was found to promote strong interactions with the substrate-binding pocket. nih.gov

The following table details key structural features and their influence on the reactivity and interaction potential of dinitrobenzohydrazide analogues:

| Key Structural Feature | Influence on Reactivity and Interaction Potential | Supporting Evidence |

| Hydrazide-hydrazone Linker (–CO-NH-N=CH–) | Acts as a scaffold and participates in hydrogen bonding. tandfonline.com | The ability of the N-H and C=O groups to form hydrogen bonds is a recurring theme in the SAR of hydrazones. mdpi.com |

| Aromatic Rings | Participate in π-π stacking and hydrophobic interactions with the target. mdpi.com | The importance of π-π stacking is noted in studies of cholinesterase inhibitors. mdpi.com |

| Nitro Groups | Act as strong electron-withdrawing groups, influencing the electronic properties and hydrogen bonding potential of the molecule. Can be essential for specific biological activities like antimycobacterial effects. plos.org | The presence of nitro groups in positions 3 and 5 of the scaffold has been shown to be essential for antimycobacterial properties. plos.org |

| Substituents on the Aryl/Heteroaryl Moiety | Modulate lipophilicity, steric fit, and electronic interactions within the binding site. nih.govplos.org | The introduction of different substituents on the aryl ring of hydrazones leads to varying degrees of biological activity. nih.gov |

| Specific Functional Groups (e.g., hydroxyl, methoxy) | Can act as additional hydrogen bond donors or acceptors, or influence the overall polarity and solubility of the molecule. | Hydroxy substituents on the benzohydrazide moiety have been correlated with anti-inflammatory activity. |

Applications of 3,5 Dinitrobenzohydrazide in Specialized Chemical Research

Reagent and Building Block in Advanced Organic Synthesis and Derivatization

3,4-Dinitrobenzohydrazide serves as a valuable reagent and versatile building block in the field of organic synthesis. hilarispublisher.comcymitquimica.com Its chemical structure, featuring a reactive hydrazide functional group (-CONHNH₂) activated by two electron-withdrawing nitro groups on the benzene (B151609) ring, makes it a key component for creating more complex molecules. nih.gov This reactivity allows for its use in various derivatization and synthetic strategies aimed at producing novel compounds with specific chemical properties.

One of the primary applications of this compound is in the synthesis of N-acylhydrazones. This reaction typically involves the acid-catalyzed condensation of the hydrazide with a variety of carbonyl compounds, specifically aldehydes and ketones. mdpi.comnih.gov The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable N-acylhydrazone, which is characterized by the presence of a C=N-NH-C=O functional group. mdpi.comnih.gov

The general reaction can be summarized as follows:

This compound + Aldehyde/Ketone → N-Acylhydrazone + Water

These resulting N-acylhydrazones are not merely final products; they are highly versatile synthetic intermediates. The presence of both amide and imine functionalities within their structure provides multiple reactive sites for further chemical transformations. mdpi.com

Below is a table illustrating the formation of N-acylhydrazones from this compound and various carbonyl compounds.

| Carbonyl Reactant | Structure of Carbonyl | Resulting N-Acylhydrazone Product |

| Benzaldehyde | C₆H₅CHO | N'-(phenylmethylene)-3,4-dinitrobenzohydrazide |

| Acetone | (CH₃)₂CO | N'-(propan-2-ylidene)-3,4-dinitrobenzohydrazide |

| Cyclohexanone | C₆H₁₀O | N'-(cyclohexylidene)-3,4-dinitrobenzohydrazide |

This table presents the expected products from the condensation reaction.

The N-acylhydrazones derived from this compound are crucial precursors for the construction of a wide array of novel heterocyclic compounds. nih.gov Heterocyclic chemistry is a cornerstone of medicinal and materials science, and the ability to synthesize new scaffolds is of significant interest. The N-acylhydrazone moiety can undergo various intramolecular cyclization or intermolecular cycloaddition reactions to form stable ring systems.

For example, these intermediates can be used to synthesize:

Oxadiazoles: N-acylhydrazones can be cyclized, often through oxidative methods or by using reagents that facilitate the elimination of water, to form 1,3,4-oxadiazole (B1194373) rings. iugaza.edu.ps

Pyrazoles: Reaction with appropriate reagents can lead to the formation of pyrazole (B372694) derivatives. derpharmachemica.com

Thiadiazines and Other Sulfur/Nitrogen Heterocycles: By incorporating sulfur-containing reagents, it is possible to synthesize various sulfur-nitrogen heterocycles. orientjchem.org

The specific heterocyclic system formed depends on the reaction conditions and the other reactants employed, highlighting the synthetic flexibility offered by these intermediates.

Beyond the synthesis of specific heterocyclic systems, this compound and its derivatives function as fundamental building blocks for assembling more complex and larger molecules. hilarispublisher.comcymitquimica.com In multi-step synthetic pathways, the hydrazide or hydrazone moiety can be introduced to add specific structural features or to serve as a handle for subsequent chemical modifications. The dinitrophenyl group itself can influence the electronic properties of the final molecule or can be chemically modified, for instance, through the reduction of the nitro groups to amino groups, opening up further synthetic possibilities. nih.gov

Analytical Reagent in Chemical and Biochemical Analysis

In the realm of analytical chemistry, this compound is expected to function as a valuable derivatizing agent, particularly for the analysis of carbonyl compounds. This application is analogous to the well-established use of 2,4-Dinitrophenylhydrazine (B122626) (DNPH), often referred to as Brady's reagent. wikipedia.org

The reaction of this compound with aldehydes and ketones provides a straightforward method for their detection. uomustansiriyah.edu.iq This reaction typically yields a brightly colored, solid precipitate of the corresponding 3,4-dinitrophenylhydrazone. wikipedia.orgsavemyexams.com The formation of this precipitate serves as a positive qualitative test for the presence of a carbonyl group.

Key features of this analytical application include:

High Reactivity: The reaction is generally rapid and efficient under mild acidic conditions. uomustansiriyah.edu.iq

Specificity: The reagent reacts specifically with the carbonyl group of aldehydes and ketones and does not react with other carbonyl-containing functional groups like esters or amides. wikipedia.org

Visual Detection: The formation of a yellow, orange, or red precipitate provides a clear visual indication of a positive result. savemyexams.com

For quantitative analysis, the hydrazone derivative can be isolated, and its concentration determined using techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. epa.gov The dinitrophenyl group acts as a strong chromophore, allowing for sensitive detection at specific wavelengths.

The hydrazone derivatives formed from the reaction of this compound with carbonyl compounds are stable, crystalline solids with sharp and characteristic melting points. uomustansiriyah.edu.iq This property is invaluable for the identification of an unknown aldehyde or ketone. By measuring the melting point of the purified hydrazone derivative and comparing it to known literature values, the original carbonyl compound can be identified.

Modern analytical methods have further enhanced the utility of this derivatization. The hydrazone derivatives are well-suited for analysis by various techniques:

High-Performance Liquid Chromatography (HPLC): The derivatives can be separated and quantified with high precision. epa.gov

Mass Spectrometry (MS): The formation of the hydrazone derivative increases the molecular weight and provides a distinct fragmentation pattern, aiding in the structural elucidation and sensitive detection of the original carbonyl compound. nih.gov

The table below summarizes the analytical utility of hydrazone formation.

| Analytical Goal | Method | Principle |

| Qualitative Detection | Visual Test | Formation of a colored precipitate upon reaction with an aldehyde or ketone. wikipedia.orgsavemyexams.com |

| Identification | Melting Point Analysis | The purified hydrazone derivative has a sharp, characteristic melting point. uomustansiriyah.edu.iq |

| Quantification | HPLC-UV | The hydrazone is separated chromatographically and quantified by its strong UV absorbance. epa.gov |

| Structural Confirmation | Mass Spectrometry | The derivative provides a clear molecular ion peak and fragmentation pattern for identification. nih.gov |

This table outlines the principles behind using this compound derivatives in analytical chemistry.

Utility in Environmental Monitoring and Biochemical Sample Analysis

Dinitrophenylhydrazines are valuable reagents for the detection and quantification of carbonyl compounds (aldehydes and ketones), which are of significant interest in both environmental and biochemical contexts. wikipedia.orggeeksforgeeks.orgstudy.combyjus.com The reaction between a dinitrophenylhydrazine and a carbonyl compound yields a stable dinitrophenylhydrazone derivative, which is typically a colored and crystalline solid. wikipedia.orgrroij.comyoutube.com This reaction forms the basis of Brady's test, a classical qualitative method for identifying aldehydes and ketones. wikipedia.orgstudy.comfishersci.com

In environmental monitoring , 2,4-Dinitrophenylhydrazine (DNPH) is extensively used to measure levels of formaldehyde (B43269) and other aldehydes in the air. nih.gov This is crucial for assessing air quality and ensuring workplace safety, as formaldehyde is a known human carcinogen. nih.gov The method typically involves drawing air through a sorbent tube coated with DNPH, which reacts with any aldehydes present to form the corresponding hydrazones. These derivatives are then eluted and analyzed, often using high-performance liquid chromatography (HPLC). nih.gov Furthermore, modified magnetite nanoparticles loaded with 2,4-dinitrophenylhydrazine have been developed for the removal of heavy metal ions like Hg(II) and Cr(VI) from aqueous solutions, highlighting a potential application in environmental remediation. ehemj.comresearchgate.net An electrochemical sensor for the detection of the pollutant 2,4-dinitrophenylhydrazine has also been developed. mdpi.com

In the realm of biochemical sample analysis , DNPH is a key reagent for the detection of protein carbonylation, a marker of oxidative stress. pubcompare.ai The carbonyl groups introduced into proteins through oxidative damage can be derivatized with DNPH. The resulting dinitrophenylhydrazone adducts can then be detected and quantified spectrophotometrically or immunochemically using antibodies specific for the dinitrophenyl moiety. This method is widely used in studies of aging, disease, and toxicology. pubcompare.ai

| Application Area | Analyte/Target | Method | Significance |

| Environmental Monitoring | Aldehydes (e.g., Formaldehyde) in air | Derivatization with 2,4-DNPH followed by HPLC analysis | Air quality assessment, occupational safety |

| Environmental Remediation | Heavy metal ions (e.g., Hg(II), Cr(VI)) in water | Adsorption onto 2,4-DNPH-modified magnetite nanoparticles | Water purification |

| Biochemical Analysis | Carbonyl groups on oxidized proteins | Derivatization with 2,4-DNPH and subsequent detection | Marker for oxidative stress in biological samples |

Development of Advanced Chemosensors and Chemical Probes

The structural features of dinitrophenyl hydrazones, such as the presence of proton donor and acceptor sites, make them excellent candidates for the development of chemosensors. mdpi.com These sensors can detect the presence of specific ions or molecules through a measurable signal, such as a change in color (colorimetric) or fluorescence. mdpi.comnih.gov

Research has shown that novel dinitrophenyl hydrazones can act as effective colorimetric probes for various anions, including cyanide, fluoride, acetate, and dihydrogen phosphate. mdpi.com The interaction between the hydrazone and the anion can induce a distinct color change, allowing for "naked eye" detection. mdpi.com For instance, certain quinoline-based dinitrophenyl hydrazones exhibit a color change from light yellow to magenta in the presence of specific anions. mdpi.com The sensitivity of these chemosensors can be very high, with limits of detection in the micromolar range. mdpi.com

Beyond small anions, hydrazone derivatives of 2,4-DNPH have been successfully employed in the development of colorimetric devices for the rapid and selective detection of highly toxic chemical warfare agents, such as Novichok. nih.gov In these devices, the hydrazone is impregnated onto a solid support, and a color change indicates the presence of the target agent. nih.gov

Furthermore, the principles of fluorescence quenching have been utilized to develop probes for detecting dinitrophenylhydrazine itself in wastewater, demonstrating the versatility of this chemical class in sensing applications. nih.gov While these examples primarily feature the 2,4-dinitro isomer, the underlying chemical principles suggest that this compound could also serve as a valuable building block for the synthesis of novel chemosensors and chemical probes.

| Sensor Type | Target Analyte | Detection Principle | Key Features |

| Colorimetric Chemosensor | Anions (e.g., CN⁻, F⁻, CH₃COO⁻) | Anion-induced color change | Naked-eye detection, high sensitivity |

| Colorimetric Device | Chemical Warfare Agents (Novichok) | Selective colorimetric response | Portability, rapid detection |

| Fluorescence Probe | 2,4-Dinitrophenylhydrazine | Fluorescence quenching | High sensitivity and selectivity |

Role as Precursors for Materials Science Research

The reactivity of the hydrazide group in dinitrobenzohydrazides allows them to serve as precursors in the synthesis of more complex molecules and materials with interesting properties.

In the field of dye-sensitized solar cells (DSSCs) , which are a type of low-cost solar cell, organic dyes play a crucial role in absorbing light and converting it into electrical energy. wikipedia.orgsumdu.edu.uamdpi.commtu.edugamry.comresearchgate.net Research has explored the synthesis of hydrazonoyl-based derivatives as potential sensitizers for DSSCs. In one study, a precursor was reacted with 2,6-dinitrophenylhydrazine to create a novel dye. sumdu.edu.uaresearchgate.net The performance of DSSCs fabricated with these dyes was then evaluated, demonstrating the potential of dinitrophenylhydrazine derivatives in the development of new materials for solar energy conversion. sumdu.edu.uaresearchgate.net

In the area of nanoparticles , 2,4-dinitrophenylhydrazine has been used to functionalize the surface of magnetite (Fe₃O₄) nanoparticles. researchgate.netresearchgate.net These surface modifications can impart new functionalities to the nanoparticles, such as the ability to selectively adsorb certain ions from a solution. ehemj.comresearchgate.net This approach combines the magnetic properties of the nanoparticle core with the chemical reactivity of the dinitrophenylhydrazine on the surface, opening up possibilities for applications in areas like catalysis, separation, and environmental remediation.

While no specific research has been identified for the use of this compound as a precursor for polymers , the presence of two reactive nitro groups and a hydrazide functionality suggests that it could potentially be used as a monomer or a cross-linking agent in the synthesis of specialized polymers with high thermal stability or specific recognition properties.

| Material Type | Precursor Role | Resulting Application |

| Dye-Sensitized Solar Cells (DSSCs) | Synthesis of hydrazonoyl-based dyes | Light-harvesting sensitizers for solar cells |

| Nanoparticles | Surface functionalization of magnetite nanoparticles | Adsorbents for heavy metal ions |

Q & A

Q. What are the standard synthetic protocols for preparing nitrobenzohydrazide derivatives with high purity?

- Methodological Answer : A common approach involves refluxing equimolar quantities of nitrobenzoyl chloride with hydrazine hydrate in ethanol. For example, 3,5-Dinitrobenzohydrazide was synthesized via condensation of 3,5-dinitrobenzoyl chloride with hydrazine hydrate, yielding 83% purity after recrystallization. Reaction progress is monitored via TLC (toluene:ethyl acetate:formic acid, 5:4:1), and purity is confirmed by melting point (155–157°C) and IR spectroscopy . Alternative methods use glacial acetic acid as a solvent and anhydrous sodium acetate as a catalyst for hydrazone formation .

Q. What characterization techniques are critical for confirming nitrobenzohydrazide structures?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at 3298 cm⁻¹, C=O at 1637 cm⁻¹, and nitro group vibrations at 1524–1424 cm⁻¹) .

- TLC : Monitors reaction progress and purity using optimized solvent systems (e.g., toluene-based mobile phases) .

- Melting Point Analysis : Provides a preliminary purity check (e.g., 155–157°C for 3,5-Dinitrobenzohydrazide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitrobenzohydrazide derivatives?

- Methodological Answer : Discrepancies in spectral interpretation (e.g., ambiguous IR or NMR peaks) require cross-validation:

- Multi-Technique Analysis : Combine IR, ¹H/¹³C NMR, and X-ray crystallography for unambiguous structural assignments.

- Computational Modeling : Use density functional theory (DFT) to predict vibrational frequencies or chemical shifts and compare with experimental data .

- Literature Benchmarking : Compare results with published spectra of structurally similar compounds (e.g., hydrazones with nitro or halogen substituents) .

Q. What strategies optimize hydrazone derivative synthesis for biological activity studies?

- Methodological Answer :

- Catalyst Selection : Anhydrous sodium acetate in glacial acetic acid enhances condensation efficiency between nitrobenzohydrazides and aldehydes (e.g., furan-3-ylmethylene derivatives) .

- Reaction Conditions : Reflux for 8–10 hours ensures complete conversion, monitored by TLC.

- Substituent Design : Electron-withdrawing groups (e.g., nitro, bromo) on the benzylidene moiety improve bioactivity, as seen in (E)-N’-(3,5-dibromo-4-hydroxybenzylidene)-3,5-dinitrobenzohydrazide (SF3), which exhibits enhanced binding affinity in pharmacological studies .

Q. How do structural modifications influence the biological activity of nitrobenzohydrazides?

- Methodological Answer :

- Nitro Group Positioning : 3,5-Dinitro substitution enhances hydrogen-bonding interactions with biological targets compared to mono-nitro derivatives.